Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride
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Overview
Description
Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine and thiazole rings, followed by esterification and subsequent formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, influencing the activity of its targets and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Thiazole derivatives: Thiazole-containing compounds, such as thiazole-4-carboxylates, have comparable chemical properties and applications.
Uniqueness
Ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride is unique due to its combination of a pyrrolidine ring, a thiazole ring, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-2-15-11(14)9-7-16-10(13-9)5-8-3-4-12-6-8;;/h7-8,12H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAPVBRRUMZERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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